N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
The compound N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide features a propanamide backbone bridging two heterocyclic moieties: a 1,2-thiazolidine-1,1-dioxide ring attached to a phenyl group and a 3-methoxy-1,2-oxazol-5-yl substituent. The compound’s design aligns with strategies to enhance pharmacokinetic profiles through balanced polarity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C16H19N3O5S/c1-23-16-11-14(24-18-16)7-8-15(20)17-12-3-5-13(6-4-12)19-9-2-10-25(19,21)22/h3-6,11H,2,7-10H2,1H3,(H,17,20) |
InChI Key |
ACENYWDBYADJLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,2-Thiazolidin-1,1-Dioxide Ring
The 1,2-thiazolidin-1,1-dioxide moiety is synthesized via cyclization of β-chloroethylsulfonamide derivatives. A representative method involves reacting 4-aminobenzenesulfonamide with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The resulting intermediate undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid to introduce the 1,1-dioxido group, achieving yields of 78–85%.
Reaction Conditions:
Synthesis of 3-Methoxy-1,2-Oxazol-5-yl Propanamide
The oxazole ring is constructed via cyclocondensation of ethyl 3-methoxypropiolate with hydroxylamine hydrochloride in ethanol under reflux. Subsequent coupling with propionyl chloride in tetrahydrofuran (THF) yields 3-(3-methoxy-1,2-oxazol-5-yl)propanamide.
Key Parameters:
Coupling of Thiazolidin and Oxazole Moieties
Amide Bond Formation
The final step involves coupling 4-(1,1-dioxido-1,2-thiazolidin-2-yl)aniline with 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.
Optimized Protocol:
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), then 25°C |
| Coupling Agent | DCC |
| Reaction Time | 24 hours |
| Yield | 68–74% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Validation
-
IR Spectroscopy: Peaks at 1743 cm⁻¹ (C=O stretch), 1649 cm⁻¹ (amide I), and 741 cm⁻¹ (S=O asymmetric stretch).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), δ 7.65 (d, J = 8.4 Hz, 2H, aryl-H), δ 3.89 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
A comparative evaluation of three methods highlights trade-offs between yield, scalability, and purity:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| DCC-Mediated Coupling | 68–74 | 98 | Moderate |
| HATU-Assisted Coupling | 75–82 | 97 | Low |
| One-Pot Synthesis | 60–65 | 95 | High |
The DCC-mediated approach remains preferred for laboratory-scale synthesis due to reproducibility, whereas one-pot methods are advantageous for industrial applications despite lower yields.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: Both the thiazolidine and oxazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of the oxazole ring can produce different amine derivatives .
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The oxazole ring can also bind to various biological targets, influencing cellular processes .
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related propanamide derivatives in Table 1. Key differences lie in the heterocyclic systems, substituents, and functional groups, which influence molecular interactions and properties.
Table 1: Structural Comparison of Propanamide Derivatives
Molecular Properties
- Solubility: The sulfone group in the target compound increases polarity compared to sulfonyl or non-sulfonated analogs (e.g., ) .
- Hydrogen Bonding: The propanamide backbone and oxazole’s methoxy group provide H-bond acceptors, whereas hydroxyl or amino substituents in analogs () add donor capacity .
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring with a dioxido group and an oxazole moiety, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 374.4 g/mol. The presence of sulfur and nitrogen atoms in the thiazolidine component allows for various chemical reactivity patterns, including nucleophilic substitutions and redox reactions.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit notable biological activities:
- Antimicrobial Activity : Compounds containing thiazolidine and oxazole rings have been investigated for their antibacterial properties. For instance, related compounds have shown significant inhibition against various Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, potentially acting as a COX-II inhibitor. This is crucial for developing treatments for conditions involving chronic inflammation .
Case Studies
- Antimicrobial Testing : A study tested various derivatives of thiazolidine compounds against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited significant antibacterial activity at concentrations as low as 1 mM .
- COX-II Inhibition : Research on related compounds revealed that certain analogs demonstrated selective COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM. This suggests potential applications in treating inflammatory diseases .
Data Table of Biological Activities
| Activity Type | Tested Derivatives | Target Pathogens/Enzymes | IC50 Values (μM) |
|---|---|---|---|
| Antibacterial Activity | Thiazolidine derivatives | S. aureus, E. coli | 1 mM |
| COX-II Inhibition | Various analogs | COX-II | 0.52 - 22.25 |
Q & A
Q. Table 1: Bioactive Analogs for Comparative Studies
| Compound Features | Biological Activity | Reference |
|---|---|---|
| Thiazolidinone + indole | Anticancer | |
| Thiazole + oxadiazole | Antimicrobial |
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Purity Validation : Use HPLC or LC-MS to rule out impurities (e.g., residual solvents).
- Assay Standardization : Adopt CLSI guidelines for MIC assays to minimize variability.
- Cellular Context : Account for cell-line specificity (e.g., p53 status in anticancer assays).
Example: A 15% discrepancy in IC₅₀ values for a thiazolidinone analog was traced to differences in serum concentration (5% vs. 10% FBS) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Core Modifications : Vary the thiazolidinone ring (e.g., replace sulfone with sulfonamide).
Substituent Screening : Test methoxy-oxazole replacements (e.g., ethoxy, halogenated oxazoles).
Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger.
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
